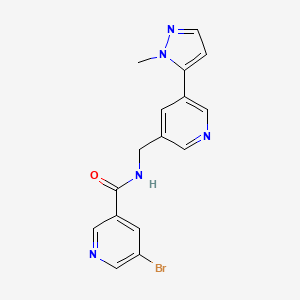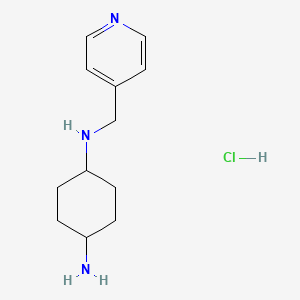
2-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride” is a compound that is related to 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, which is a monocarboxylic acid and a member of benzenes . It is also related to 2-Amino-3-(4-hydroxyphenyl)-propanoic acid, a non-essential amino acid synthesized from phenylalanine .
Synthesis Analysis
The synthesis of this compound is related to 3-Amino-3-(4-methoxyphenyl)propionic acid . The empirical formula is C10H13NO3, and it has a molecular weight of 195.22 . The compound is solid at room temperature .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringCOC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl . The InChI code is 1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H . Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.67 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is solid at room temperature .Scientific Research Applications
Corrosion Inhibition
One significant application of compounds related to 2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride is in corrosion inhibition. For instance, the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium has been tested, showing an inhibition efficiency up to 98% at a concentration of 3 × 10^−4 M. This showcases the potential of methoxyphenyl derivatives in protecting metals against acidic corrosion through the adsorption process, which obeys Langmuir's isotherm indicating strong surface binding (Bentiss et al., 2009).
Polymer Modification for Medical Applications
Another research direction involves modifying polymers through the condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, to create amine-treated polymers. These modified polymers show enhanced swelling properties and thermal stability, making them promising for medical applications. Their antibacterial and antifungal activities further highlight their potential in healthcare, especially for combating infections (Aly & El-Mohdy, 2015).
Synthesis of Constituent Amino Acids in Toxins
In the synthesis of amino acids, including those similar to 2-amino-3-(4-methoxyphenyl)propanoic acid, techniques have been developed for the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins. This research not only expands the understanding of amino acid synthesis but also contributes to the study of natural toxins, offering insights into their structure and function (Shimohigashi et al., 1976).
Renewable Building Blocks for Material Science
Phloretic acid, closely related to the chemical family of 2-amino-3-(4-methoxyphenyl)propanoic acid, serves as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application in material science demonstrates the potential of naturally occurring phenolic compounds in creating sustainable materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other aromatic compounds, possibly through electrophilic substitution .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is likely that the compound’s effects are related to its interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
It is known that the compound is a white crystalline powder that is soluble in ethanol, ether, and acetic acid, but insoluble in water . This suggests that the compound’s action may be influenced by the solvent in which it is dissolved.
properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJANEXICRZDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)
![(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2921449.png)
![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)
![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)

![(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2921461.png)
![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)

